Kifunensine

Vue d'ensemble

Description

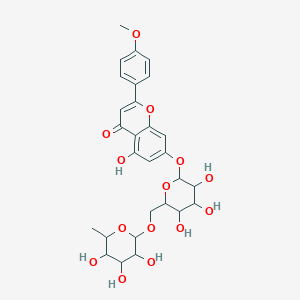

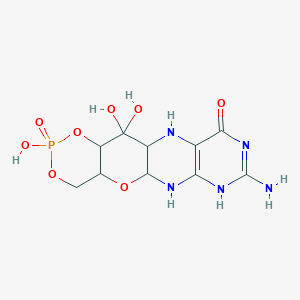

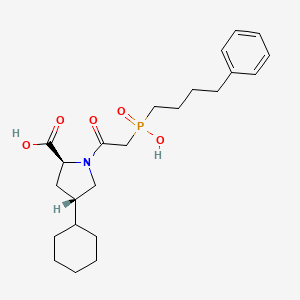

La kifunensine est un alcaloïde initialement isolé de l'actinobactérie Kitasatosporia kifunense. C'est un puissant inhibiteur de l'enzyme mannosidase I et est principalement utilisé en culture cellulaire pour produire des glycoprotéines à haute teneur en mannose . La this compound est un composé neutre et stable qui peut pénétrer à l'intérieur des cellules, ce qui la rend très efficace pour inhiber des enzymes spécifiques impliquées dans le traitement des glycoprotéines .

Applications De Recherche Scientifique

Kifunensine has a wide range of scientific research applications. It is used in cell culture to produce high mannose glycoproteins, which are essential for various biological and medical studies . In vivo glycan engineering using this compound has been shown to improve the efficacy of monoclonal antibodies, such as rituximab, by increasing antibody-dependent cell-mediated cytotoxicity . Additionally, this compound is used in the production of recombinant human acid α-glucosidase in transgenic rice cell cultures, which is a therapeutic enzyme for Pompe disease .

Mécanisme D'action

Target of Action

Kifunensine primarily targets Alpha-mannosidase 2 , Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase , and Mannosyl-oligosaccharide alpha-1,2-mannosidase . These enzymes play a crucial role in the processing of glycoproteins in the endoplasmic reticulum (ER) by trimming mannose residues from precursor glycoproteins .

Biochemical Pathways

This compound affects the N-glycosylation pathway in the ER . By inhibiting mannosidase I, it prevents the processing of glycoproteins in the ER, leaving them with glycoforms with mainly nine mannose residues attached to two N-acetylglucosamine residues (Man9GlcNAc2) . This alteration of the N-glycosylation pathway impacts the structure and function of the resulting glycoproteins .

Pharmacokinetics

It is known that this compound is a neutral, stable compound and is soluble to 50 mM in water with gentle warming . It has been shown to be very efficient at low concentrations .

Result of Action

The primary result of this compound’s action is the production of high mannose glycoproteins . This can increase the efficacy of certain biologics, such as monoclonal antibodies . For example, the use of this compound in the production of an afucosylated anti-CD20 antibody (rituximab) resulted in a 14-fold increase in antibody-dependent cell-mediated cytotoxicity (ADCC) activity .

Analyse Biochimique

Biochemical Properties

Kifunensine is a potent inhibitor of the mannosidase I enzyme . It prevents endoplasmic reticulum mannosidase I (ERM1) from trimming mannose residues from precursor glycoproteins . This compound does not inhibit mannosidase II or the endoplasmic reticulum alpha-mannosidase, and it weakly inhibits arylmannosidase .

Cellular Effects

When incorporated in cell culture media, this compound has shown no significant impact on cell growth or glycoprotein production yield . It blocks processing of glycoproteins in the endoplasmic reticulum, leaving them with glycoforms with mainly nine mannose residues attached to two N-acetylglucosamine residues .

Molecular Mechanism

This compound blocks endoplasmic reticulum (ER) mannosidase I (ERM1) . This blocks processing of glycoproteins in the ER, to leave them with glycoforms with mainly nine mannose residues attached to two N-acetylglucosamine residues .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycoprotein processing . It interacts with the enzyme endoplasmic reticulum mannosidase I (ERM1) and prevents it from trimming mannose residues from precursor glycoproteins .

Subcellular Localization

This compound acts in the endoplasmic reticulum where it inhibits the enzyme mannosidase I, affecting the processing of glycoproteins .

Méthodes De Préparation

La kifunensine a été isolée pour la première fois en cultivant l'actinobactérie Kitasatosporia kifunense dans un milieu approprié à 25–33 °C pendant plusieurs jours, suivie d'une extraction de l'alcaloïde . Une nouvelle méthode de préparation de la this compound implique l'utilisation d'une N-protégée-D-mannosamine comme matière de départ. Le processus comprend la protection du groupe hydroxyle en position C-6, la réduction de l'atome de carbone anomère C-1 et la protection des quatre groupes hydroxyle, suivie d'une déprotection pour produire de la this compound .

Analyse Des Réactions Chimiques

La kifunensine subit diverses réactions chimiques, impliquant principalement son action inhibitrice sur les enzymes mannosidase I. Elle est 50 à 100 fois plus puissante que la désoxymannojirimycine, un autre alcaloïde de structure similaire . La this compound inhibe la α-1,2-mannosidase I du réticulum endoplasmique humain et les mannosidases IA, IB et IC de la classe I de Golgi avec des valeurs de Ki de 130 et 23 nM, respectivement . L'ajout de 5 à 20 μM de this compound au milieu de culture cellulaire mammalienne est suffisant pour obtenir une inhibition complète de la mannosidase I .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique. Elle est utilisée en culture cellulaire pour produire des glycoprotéines à haute teneur en mannose, qui sont essentielles pour diverses études biologiques et médicales . L'ingénierie des glycanes in vivo utilisant la this compound s'est avérée améliorer l'efficacité des anticorps monoclonaux, tels que le rituximab, en augmentant la cytotoxicité cellulaire dépendante des anticorps . De plus, la this compound est utilisée dans la production d'alpha-glucosidase acide humaine recombinante dans des cultures cellulaires de riz transgénique, qui est une enzyme thérapeutique pour la maladie de Pompe .

Mécanisme d'action

La this compound exerce ses effets en inhibant l'enzyme mannosidase I, empêchant l'élimination des résidus de mannose des glycoprotéines précurseurs . Cette inhibition bloque le traitement des glycoprotéines dans le réticulum endoplasmique, les laissant avec des glycoformes contenant principalement neuf résidus de mannose liés à deux résidus de N-acétylglucosamine (Man9GlcNAc2) . La this compound ne montre aucune action inhibitrice contre la mannosidase II ou l'alpha-mannosidase du réticulum endoplasmique, et elle inhibe faiblement l'arylmannosidase .

Comparaison Avec Des Composés Similaires

La kifunensine est souvent comparée à d'autres inhibiteurs de la mannosidase tels que la désoxymannojirimycine. Bien que les deux composés inhibent la mannosidase I, la this compound est considérablement plus puissante . D'autres composés similaires comprennent le tris, le bis-tris et le 1-amino-1-méthyl-1,3-propanediol, qui sont utilisés comme alternatives peu coûteuses à la this compound pour augmenter la glycosylation N-liée à haute teneur en mannose dans la production d'anticorps monoclonaux . Ces alternatives partagent une structure moléculaire similaire, fournissant un aperçu de la liaison et de l'inhibition de la mannosidase dans les cultures cellulaires .

Propriétés

IUPAC Name |

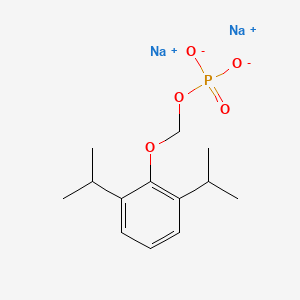

(5R,6R,7S,8R,8aS)-6,7,8-trihydroxy-5-(hydroxymethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O6/c11-1-2-3(12)4(13)5(14)6-9-7(15)8(16)10(2)6/h2-6,11-14H,1H2,(H,9,15)/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIURYJWYVIAOCW-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C2N1C(=O)C(=O)N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H]2N1C(=O)C(=O)N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883199 | |

| Record name | Kifunensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109944-15-2 | |

| Record name | Kifunensine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109944-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kifunensine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109944152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kifunensine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kifunensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kifunensine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KIFUNENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI8960271 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.